molecular formula C39H50N5O19P B12353371 coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH

coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH

Cat. No.: B12353371
M. Wt: 923.8 g/mol
InChI Key: OLKLXQPYJYPETQ-GYHHIBSGSA-N
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Description

Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH is a complex peptide derivative that combines various amino acids and functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of coumaroyl and phosphorylated tyrosine groups suggests potential roles in signaling pathways and biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The coumaroyl group can be introduced through esterification reactions, while the phosphorylation of tyrosine requires specific reagents like phosphoric acid derivatives. The peptide chain is typically assembled using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids.

Industrial Production Methods

Industrial production of such complex peptides often involves automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for SPPS. High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the coumaroyl moiety can be oxidized to form quinones.

    Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.

    Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumaroyl group can yield coumarin derivatives, while reduction of peptide bonds can produce amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH can be used as a model compound to study peptide synthesis and modification techniques. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies.

Biology

In biological research, this compound can be used to investigate protein-protein interactions and signaling pathways. The phosphorylated tyrosine is a key feature in many signaling cascades, making this compound valuable for studying kinase and phosphatase activities.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with specific enzymes and receptors could make it a candidate for drug development, particularly in targeting diseases related to signaling dysregulation.

Industry

In the industrial sector, this compound can be used in the development of biosensors and diagnostic tools. The presence of the coumaroyl group, known for its fluorescent properties, can be exploited in designing sensitive detection systems.

Mechanism of Action

The mechanism of action of coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH involves its interaction with specific molecular targets. The phosphorylated tyrosine can bind to SH2 domains of proteins, influencing signaling pathways. The coumaroyl group can interact with various enzymes, potentially inhibiting or modulating their activity. The overall effect of this compound depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like scopoletin and umbelliferone share the coumaroyl moiety and exhibit similar fluorescent properties.

    Phosphorylated Peptides: Peptides containing phosphorylated serine or threonine can be compared to coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH in terms of their role in signaling pathways.

Uniqueness

This compound is unique due to its combination of a coumaroyl group and a phosphorylated tyrosine within a peptide chain. This dual functionality allows it to participate in a wide range of biochemical interactions, making it a versatile tool for research and potential therapeutic applications.

Properties

Molecular Formula

C39H50N5O19P

Molecular Weight

923.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20?,24-,25-,26-,27-,34-/m0/s1

InChI Key

OLKLXQPYJYPETQ-GYHHIBSGSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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